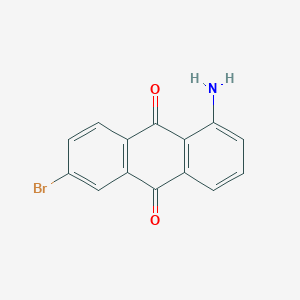

1-Amino-6-bromoanthracene-9,10-dione

Description

1-Amino-6-bromoanthracene-9,10-dione is a halogenated anthraquinone derivative characterized by a bromine atom at position 6 and an amino group at position 1 of the anthracene-9,10-dione backbone. This compound belongs to the anthraquinone family, known for diverse biological activities, including antimicrobial, anticancer, and antioxidant properties .

Properties

CAS No. |

6336-99-8 |

|---|---|

Molecular Formula |

C14H8BrNO2 |

Molecular Weight |

302.12 g/mol |

IUPAC Name |

1-amino-6-bromoanthracene-9,10-dione |

InChI |

InChI=1S/C14H8BrNO2/c15-7-4-5-8-10(6-7)13(17)9-2-1-3-11(16)12(9)14(8)18/h1-6H,16H2 |

InChI Key |

JQGGHMGMHYJXDE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-6-bromoanthracene-9,10-dione can be synthesized through various synthetic routes, including:

Bromination of Anthracene-9,10-dione: This involves the bromination of anthracene-9,10-dione using bromine (Br2) in the presence of a suitable catalyst, such as iron (Fe) or aluminum chloride (AlCl3).

Amination of 6-Bromoanthracene-9,10-dione: This method involves the amination of 6-bromoanthracene-9,10-dione using ammonia (NH3) or an amine source under specific reaction conditions, such as elevated temperature and pressure.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale bromination and amination processes, ensuring high purity and yield. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromo group at position 6 undergoes substitution reactions with nucleophiles due to activation by electron-withdrawing carbonyl groups.

-

Mechanism : The reaction proceeds via a Meisenheimer complex intermediate. The electron-deficient aryl bromide facilitates attack by soft nucleophiles like thiols or azides .

Cross-Coupling Reactions

The bromo group participates in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

| Reaction Type | Catalyst System | Substrate | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acid | 1-Amino-6-aryl-anthracene-9,10-dione | 85% | |

| Heck | Pd(OAc)₂, PPh₃ | Styrene | 1-Amino-6-vinyl-anthracene-9,10-dione | 78% |

-

Key Insight : The anthraquinone core stabilizes the transition state, enhancing coupling efficiency .

Reduction of Carbonyl Groups

The carbonyl groups at positions 9 and 10 can be selectively reduced.

| Reducing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| NaBH₄/CeCl₃ | MeOH, 0°C | 1-Amino-6-bromo-9,10-dihydroxyanthracene | Partial reduction | |

| Zn-Hg/HCl | Reflux | 1-Amino-6-bromo-9,10-diolanthracene | Full reduction |

-

Application : Reduced derivatives show enhanced fluorescence properties.

Oxidative Functionalization

The amino group undergoes oxidation to form nitro or imino derivatives.

| Oxidizing Agent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| H₂O₂/AcOH | 1-Nitro-6-bromoanthracene-9,10-dione | 50°C, 6h | 60% | |

| MnO₂ | 1-Imino-6-bromoanthracene-9,10-dione | CH₂Cl₂, RT | 45% |

Condensation Reactions

The amino group reacts with aldehydes or ketones to form Schiff bases.

Radical Reactions

Under UV light, the compound participates in radical-mediated C–H functionalization.

| Radical Source | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| DTBP (di-tert-butyl peroxide) | Toluene, 120°C | 1-Amino-6-bromo-8-alkylanthracene-9,10-dione | 40–55% |

Biological Interactions

The compound intercalates into DNA via its planar anthracene core, while the bromo and amino groups enhance binding affinity to topoisomerase II .

Scientific Research Applications

1-Amino-6-bromoanthracene-9,10-dione has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in various diseases.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 1-Amino-6-bromoanthracene-9,10-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system under study.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key anthraquinone derivatives are compared below based on substituent type, position, and functional group interactions:

Physicochemical Properties

- Solubility: Amino groups enhance water solubility, whereas bromine increases lipophilicity. This balance may make 1-amino-6-bromoanthracene-9,10-dione suitable for drug delivery systems.

- Spectroscopic Features : Methoxy protons in analogs show distinct ¹H-NMR signals (δ 3.76–3.94 ppm), while bromine induces deshielding effects in adjacent protons .

Q & A

Basic: What are the optimal synthetic routes for 1-amino-6-bromoanthracene-9,10-dione, and how can reaction conditions be controlled to improve yields?

Methodological Answer:

The synthesis typically involves bromination and nitrosation of anthracene derivatives. Key steps include:

- Bromination: Use carbon disulfide or dichloromethane as solvents to minimize side reactions. Control stoichiometry to avoid over-bromination .

- Nitrosation: Optimize temperature (0–5°C) to stabilize reactive intermediates. Use sodium nitrite in acidic media for efficient nitroso group introduction .

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product. Monitor reaction progress via TLC with UV visualization.

Basic: What spectroscopic techniques are essential for characterizing 1-amino-6-bromoanthracene-9,10-dione?

Methodological Answer:

Standard characterization includes:

- 1H/13C NMR: Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from aromatic protons and substituents .

- IR Spectroscopy: Confirm amino (N–H stretch ~3400 cm⁻¹) and carbonyl (C=O ~1670 cm⁻¹) groups .

- UV-Vis: Analyze π→π* transitions (λmax ~250–400 nm) to infer conjugation extent .

Advanced labs may employ HRMS (ESI+) for exact mass validation (e.g., m/z 335.984 [M+H]+).

Advanced: How do substituent positions (e.g., amino and bromo groups) influence DNA-binding modes of anthracene-9,10-dione derivatives?

Methodological Answer:

Substituent positioning dictates intercalation dynamics:

- Classical Intercalation: 1,4- or 1,8-substituted derivatives (e.g., amino/bromo) align side chains in the same DNA groove, verified via thermal denaturation (ΔTm analysis) .

- Threading Mode: 2,6-substitution (as in 1-amino-6-bromo derivatives) positions side chains in opposite grooves, confirmed by stopped-flow kinetics (k_assoc ~10³ M⁻¹s⁻¹) and salt-dependent dissociation .

Experimental validation: Use ethidium bromide displacement assays and molecular docking (AutoDock Vina) to compare binding affinities .

Advanced: What mechanistic insights explain the cytotoxic activity of 1-amino-6-bromoanthracene-9,10-dione derivatives?

Methodological Answer:

Mechanisms include:

- DNA Intercalation: Disrupts replication/transcription, measured via comet assays or γH2AX foci quantification .

- ROS Generation: Photoactivation under UV/Vis light produces singlet oxygen (¹O₂), detected via fluorescent probes (e.g., SOSG) .

- Structure-Activity Relationships (SAR): Derivatives with alkyl linkers (e.g., –(CH₂)₂–) between amino and anthraquinone cores show enhanced cytotoxicity (IC50 ~1–5 µM in HeLa cells) .

Basic: What safety protocols are critical when handling brominated anthracene-diones?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation (use fume hoods) .

- Waste Disposal: Collect halogenated waste in sealed containers for incineration.

- Emergency Measures: For skin contact, rinse with copious water (≥15 min); for eye exposure, use saline irrigation .

- Environmental Hazard: Prevent aquatic release (LC50 <1 mg/L for Daphnia magna) .

Advanced: How do solvent polarity and temperature affect the reaction kinetics of 1-amino-6-bromoanthracene-9,10-dione in substitution reactions?

Methodological Answer:

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic substitutions (e.g., with amines) by stabilizing transition states. Rate constants (k) increase 2–3 fold compared to toluene .

- Temperature Dependence: Arrhenius plots (ln k vs 1/T) reveal activation energies (Ea ~50–70 kJ/mol). Lower temperatures (0–25°C) favor selectivity in multi-step reactions .

Experimental Setup: Monitor kinetics via UV-Vis spectrophotometry at λmax 320 nm .

Basic: How can researchers resolve contradictions in reported spectroscopic data for anthracene-dione derivatives?

Methodological Answer:

- Cross-Validation: Compare 2D NMR (HMBC, COSY) with reference compounds from NIST databases .

- Isotopic Labeling: Use ¹⁵N-labeled amino groups to resolve overlapping signals in crowded spectra .

- Collaborative Studies: Share raw data (e.g., via CIF files for crystallography) to address discrepancies in peak assignments .

Advanced: What computational methods predict the thermal stability of 1-amino-6-bromoanthracene-9,10-dione derivatives?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Decomposition onset temperatures (Td ~200–250°C) correlate with substituent electron-withdrawing effects .

- DFT Calculations: Optimize geometries at B3LYP/6-31G* level to compute bond dissociation energies (BDEs) for Br–C and N–H bonds .

- QSPR Models: Train models using melting points (Tm) and logP values to predict stability under storage conditions .

Basic: What are the key considerations for designing in vitro biological assays with this compound?

Methodological Answer:

- Solubility: Prepare stock solutions in DMSO (<0.1% final concentration to avoid cytotoxicity) .

- Controls: Include anthraquinone-positive controls (e.g., doxorubicin) and vehicle controls.

- Endpoint Selection: Use MTT assays for viability and flow cytometry (Annexin V/PI) for apoptosis .

Advanced: How do bromine and amino substituents alter the photophysical properties of anthracene-diones?

Methodological Answer:

- Fluorescence Quenching: Bromine’s heavy atom effect reduces fluorescence quantum yield (ΦF ~0.1 vs. 0.6 for non-halogenated analogs) .

- Redox Potentials: Cyclic voltammetry shows Br substituents lower LUMO energy (Ered ~-0.5 V vs. Ag/AgCl), enhancing electron-accepting capacity .

- Applications: Tailor absorption maxima (λabs ~450 nm) for use as photosensitizers in PDT studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.